
4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine
Beschreibung
Comprehensive Analysis of 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine
The compound 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine is a pyrimidine derivative that is of interest due to its potential applications in various fields, including medicinal chemistry. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring.
Synthesis Analysis
The synthesis of related pyrimidine compounds involves cyclization and chloridization reactions. For instance, 2,4-Dichloro-5-methoxy-pyrimidine, a related compound, is synthesized using methyl methoxyacetate, methyl formate, carbamide, and phosphoryl chloride as raw materials. The process yields a product with a purity higher than 99.5% under optimal conditions . Similarly, substituted methoxy-and methylthio-pyrimidines can be synthesized through aminolysis reactions without added solvents, leading to various aminopyrimidines .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often characterized using spectroscopic techniques such as FT-IR and FT-Raman. For example, the vibrational spectral analysis of a chemotherapeutic pyrimidine derivative was carried out using these techniques, and the equilibrium geometry and vibrational wave numbers were computed using density functional theory (DFT) . The geometrical parameters obtained from DFT calculations are in agreement with X-ray diffraction (XRD) results .
Chemical Reactions Analysis
Pyrimidine derivatives undergo various chemical reactions, including non-covalent interactions such as hydrogen bonds, van der Waals interactions, and steric/ring closure effects . The aminolysis of methoxy or methylthio pyrimidines has been studied, revealing the influence of different substituents on the reaction rates .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be predicted using quantum chemical calculations. For instance, the nonlinear optical behavior and stability of molecules can be analyzed using NBO analysis, which assesses hyperconjugative interactions and charge delocalization . The molecular electrostatic potential (MEP) analysis helps identify regions of the molecule that are prone to electrophilic or nucleophilic attack . Additionally, the crystal structures of these compounds reveal weak hydrogen-bonding interactions, which are significant in understanding their physical properties .
Eigenschaften
IUPAC Name |
4-chloro-5-methoxy-2-methylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2OS/c1-10-4-3-8-6(11-2)9-5(4)7/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWERHXRSRVRUFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1Cl)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50287920 | |
| Record name | 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50287920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine | |
CAS RN |
87026-45-7 | |
| Record name | 87026-45-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53416 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50287920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

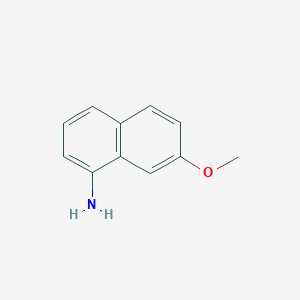
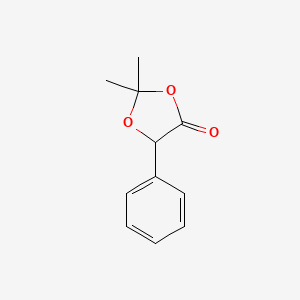
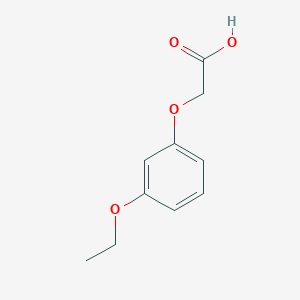
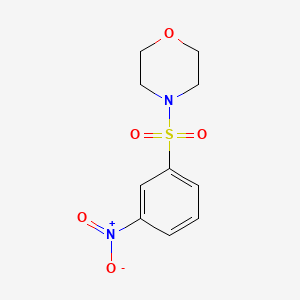
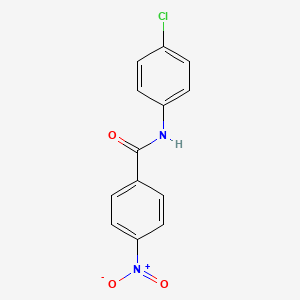
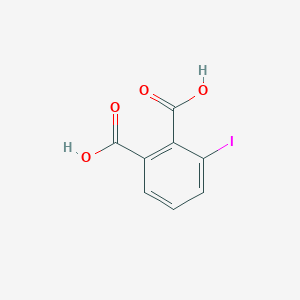
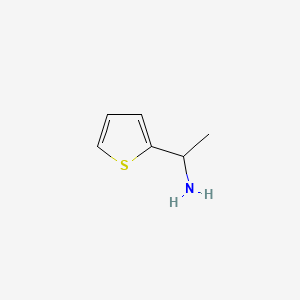
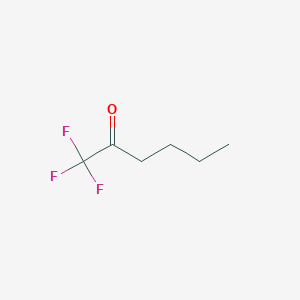
![N-[1-(pyridin-2-yl)ethyl]aniline](/img/structure/B1295874.png)

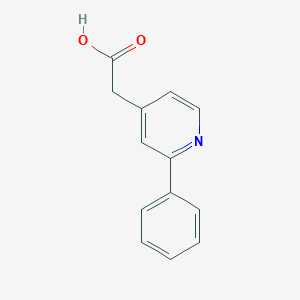
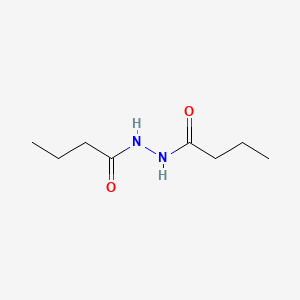
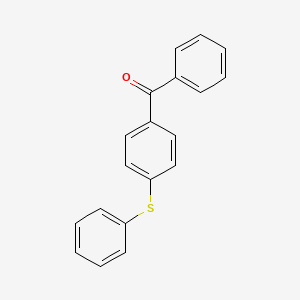
![4-Nitrobenzo[d]thiazol-2-amine](/img/structure/B1295879.png)